4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
ROCK inhibitor-1, also known as Y-27632, is a selective inhibitor of the Rho-associated, coiled-coil containing protein kinase (ROCK). This compound is widely used in scientific research due to its ability to inhibit both ROCK1 and ROCK2 isoforms. ROCK inhibitor-1 has been instrumental in studies related to cell survival, differentiation, and migration, making it a valuable tool in various fields such as stem cell research, cancer therapy, and cardiovascular studies .
Preparation Methods
The synthesis of ROCK inhibitor-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Introduction of functional groups: Functional groups are introduced through various chemical reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity
Industrial production methods for ROCK inhibitor-1 are designed to be efficient and scalable. These methods often involve optimizing reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
ROCK inhibitor-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group is replaced by another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ROCK inhibitor-1 can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .
Scientific Research Applications
ROCK inhibitor-1 has a wide range of applications in scientific research:
Stem Cell Research: It enhances the survival of human embryonic stem cells and induced pluripotent stem cells by preventing dissociation-induced apoptosis.
Cancer Therapy: ROCK inhibitor-1 has been shown to inhibit tumor cell migration and invasion, making it a potential therapeutic agent for cancer treatment.
Cardiovascular Studies: It is used to study the role of ROCK in cardiovascular diseases, including hypertension and ischemic stroke.
Glaucoma Treatment: ROCK inhibitor-1 is being explored as a treatment for glaucoma due to its ability to reduce intraocular pressure and provide neuroprotection.
Mechanism of Action
ROCK inhibitor-1 exerts its effects by inhibiting the activity of ROCK1 and ROCK2. These kinases play a crucial role in regulating the actin cytoskeleton, which is involved in various cellular processes such as contraction, migration, and proliferation. By inhibiting ROCK, ROCK inhibitor-1 disrupts these processes, leading to changes in cell morphology and function .
The molecular targets of ROCK inhibitor-1 include the catalytic sites of ROCK1 and ROCK2. The compound competes with adenosine triphosphate (ATP) for binding to these sites, thereby preventing the phosphorylation of downstream targets. This inhibition affects several signaling pathways, including those involved in cell survival, migration, and apoptosis .
Comparison with Similar Compounds
ROCK inhibitor-1 is one of several ROCK inhibitors used in research. Other similar compounds include:
Fasudil: Another potent ROCK inhibitor used in the treatment of cerebral vasospasm and pulmonary hypertension.
Ripasudil: Used primarily in the treatment of glaucoma, ripasudil has shown efficacy in reducing intraocular pressure.
Netarsudil: This compound is also used for glaucoma treatment and has a similar mechanism of action to ROCK inhibitor-1.
Compared to these compounds, ROCK inhibitor-1 is unique in its high selectivity and potency for both ROCK1 and ROCK2. Its ability to enhance cell survival and inhibit cell migration makes it particularly valuable in stem cell research and cancer therapy .
Properties
CAS No. |
1415565-02-4 |
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Molecular Formula |
C16H21N7O2 |
Molecular Weight |
343.38 g/mol |
IUPAC Name |
4-[1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C16H21N7O2/c1-2-23-14-11(20-16(23)13-15(17)22-25-21-13)7-19-8-12(14)24-9-10-4-3-5-18-6-10/h7-8,10,18H,2-6,9H2,1H3,(H2,17,22)/t10-/m0/s1 |
InChI Key |
CXGJNDMUJPLLQL-JTQLQIEISA-N |
Isomeric SMILES |
CCN1C2=C(C=NC=C2N=C1C3=NON=C3N)OC[C@H]4CCCNC4 |
Canonical SMILES |
CCN1C2=C(C=NC=C2N=C1C3=NON=C3N)OCC4CCCNC4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.